molecular formula C12H24O B12936938 2-(4-Tert-butylcyclohexyl)ethan-1-ol

2-(4-Tert-butylcyclohexyl)ethan-1-ol

Cat. No.: B12936938
M. Wt: 184.32 g/mol
InChI Key: LVWFWKJPBMEXQY-UHFFFAOYSA-N
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Description

2-(4-Tert-butylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C12H24O. It is a derivative of cyclohexane, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring, and an ethan-1-ol group is attached to the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylcyclohexyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-tert-butylcyclohexanone.

    Reduction: The ketone group in 4-tert-butylcyclohexanone is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Alkylation: The resulting 4-tert-butylcyclohexanol is then subjected to an alkylation reaction with ethylene oxide or ethylene bromide in the presence of a base like potassium hydroxide (KOH) to introduce the ethan-1-ol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under acidic conditions. Potassium permanganate (KMnO4\text{KMnO}_4) in acidic media converts the alcohol to 2-(4-tert-butylcyclohexyl)acetic acid via a two-step process:

  • Oxidation of the alcohol to an aldehyde intermediate.

  • Further oxidation to the carboxylic acid.

Conditions :

  • KMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, reflux.

  • Yield: ~70–80% (estimated from analogous reactions).

The tert-butyl group’s steric bulk does not significantly hinder oxidation due to the ethanol chain’s flexibility .

Esterification and Derivative Formation

The hydroxyl group reacts with carboxylic acids or acyl chlorides to form esters. For example, reaction with oxalic acid forms the oxalate ester, a precursor for radical generation :

This compound+ClCOCOClOxalate ester+HCl\text{this compound} + \text{ClCOCOCl} \rightarrow \text{Oxalate ester} + \text{HCl}

Applications :

  • The oxalate ester serves as a substrate for radical reactions, enabling hydrogen abstraction and subsequent functionalization .

Elimination Reactions

Conversion to a tosylate (TsCl\text{TsCl}, pyridine) facilitates elimination. The bulky tert-butyl group influences the mechanism:

SubstrateBase/SolventMechanismProductSelectivity (e:a)Yield
Tosylate derivativeEtO\text{EtO}^-, EtOH\text{EtOH}E24-tert-butylcyclohexene88:12 (axial preference) ~75%

The equatorial tert-butyl group locks the cyclohexane ring, favoring anti-periplanar alignment in E2 elimination .

Radical Reactions

The alcohol can be converted to a radical precursor via oxalyl chloride treatment :

Alcohol+ClCOCOClOxalyl monochloride esterΔRadical+CO2+CO\text{Alcohol} + \text{ClCOCOCl} \rightarrow \text{Oxalyl monochloride ester} \xrightarrow{\Delta} \text{Radical} + \text{CO}_2 + \text{CO}

Radical Stability :

  • The tert-butyl group enhances radical stability through hyperconjugation and steric protection.

  • Radical intermediates participate in chain reactions, such as halogenation or coupling .

Substitution Reactions

The hydroxyl group is replaced via nucleophilic substitution after activation (e.g., tosylation or conversion to a halide):

Example :

This compound+SOCl22-(4-Tert-butylcyclohexyl)ethyl chloride+SO2+HCl\text{this compound} + \text{SOCl}_2 \rightarrow \text{2-(4-Tert-butylcyclohexyl)ethyl chloride} + \text{SO}_2 + \text{HCl}

Conditions :

  • SOCl2\text{SOCl}_2, pyridine, 0–25°C.

  • Yield: ~85–90% (analogous systems).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductKey Factor Influencing Reactivity
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4Carboxylic acidPrimary alcohol accessibility
EsterificationOxalic acid, heatOxalate esterSteric hindrance from tert-butyl
Elimination (E2)EtO\text{EtO}^-, EtOH\text{EtOH}AlkeneAnti-periplanar geometry
Radical formationOxalyl chloride, Δ\DeltaRadical intermediateStability of tertiary carbon

Mechanistic Insights

  • Steric Effects : The tert-butyl group restricts conformational flexibility, favoring reactions with minimal spatial demands (e.g., E2 over E1) .

  • Electronic Effects : The electron-donating tert-butyl group stabilizes carbocation intermediates in elimination or substitution pathways .

This compound’s reactivity profile highlights its utility in synthetic chemistry, particularly in sterically demanding contexts. Future research could explore catalytic applications or asymmetric synthesis leveraging its chiral centers .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis:
    • 2-(4-Tert-butylcyclohexyl)ethan-1-ol serves as a versatile building block in the synthesis of complex organic molecules. Its unique steric and electronic properties allow it to participate in various chemical reactions, including oxidation and reduction processes.
  • Reagent in Chemical Reactions:
    • The compound is utilized as a reagent in several chemical reactions, facilitating the formation of other compounds through substitution and elimination reactions.

Biology

  • Biological Activity:
    • Research indicates that this compound interacts with biological systems, potentially modulating enzyme activities and influencing metabolic pathways. This interaction is critical for understanding its role in pharmacological applications.
  • Therapeutic Potential:
    • Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic interventions in inflammatory diseases.

Enzyme Modulation

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, leading to reduced levels of inflammatory markers in vitro. This suggests potential applications in drug development targeting metabolic disorders.

Gastroprotective Effects

In animal models, the compound showed protective effects against gastric mucosal damage induced by ethanol. This study highlights its potential use in developing treatments for gastric ulcers and related conditions.

Summary of Biological Activities

Study TypeBiological EffectObservations
In vitroEnzyme inhibitionSignificant reduction in enzyme activity
In vivoAnti-inflammatoryReduced inflammatory markers in animal models
Case StudyGastroprotectiveProtective effects against ethanol-induced ulcers
Comparative StudyStructural activity relationshipVariability in effects based on structural changes

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylcyclohexanol
  • 4-Tert-butylcyclohexanone
  • 2-(4-Tert-butylcyclohexyl)acetic acid

Uniqueness

2-(4-Tert-butylcyclohexyl)ethan-1-ol is unique due to the presence of both a tert-butyl group and an ethan-1-ol group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Q & A

Q. Basic: What spectroscopic techniques are recommended for characterizing 2-(4-Tert-butylcyclohexyl)ethan-1-ol, and how can data discrepancies be resolved?

Answer:
Characterization typically involves NMR spectroscopy (¹H and ¹³C) to confirm the structure, particularly the tert-butyl group and ethanol moiety. For example, the tert-butyl group in similar compounds shows a singlet at ~1.2 ppm in ¹H NMR, while the cyclohexyl protons exhibit splitting patterns dependent on stereochemistry . Infrared (IR) spectroscopy identifies hydroxyl (~3200–3600 cm⁻¹) and C-O stretches (~1050–1150 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., M+ for C₁₂H₂₄O: 184.3 g/mol).
Resolving discrepancies:

  • Compare experimental data with computed spectra (e.g., DFT calculations).
  • Cross-validate using X-ray crystallography if crystalline .
  • Check purity via HPLC or GC to rule out impurities affecting spectral clarity.

Q. Basic: What synthetic routes are used for lab-scale preparation of this compound, and what parameters critically influence yield?

Answer:
Common routes include:

  • Reduction of ketone precursors : Reduce 2-(4-tert-butylcyclohexyl)ethanone using NaBH₄ or LiAlH₄. LiAlH4 is preferred for sterically hindered ketones but requires anhydrous conditions .
  • Grignard reaction : React 4-tert-butylcyclohexylmagnesium bromide with ethylene oxide.
    Critical parameters:
  • Solvent choice : Tetrahydrofuran (THF) enhances Grignard reactivity.
  • Temperature control : Slow addition to avoid exothermic side reactions.
  • Workup : Careful quenching of reducing agents to prevent over-reduction or decomposition.

Q. Advanced: How does the stereochemistry of the 4-tert-butylcyclohexyl group affect physicochemical properties and reactivity?

Answer:
The tert-butyl group adopts equatorial or axial conformations in the cyclohexane ring, influencing:

  • Solubility : Axial conformers may increase steric hindrance, reducing solubility in polar solvents.
  • Reactivity : Equatorial positioning enhances accessibility for reactions (e.g., esterification of the hydroxyl group).
  • Separation : Cis/trans isomers (if present) can be resolved via chiral HPLC or recrystallization .
    Experimental validation :
  • Use NOESY NMR to study spatial proximity of protons.
  • Compare melting points (cis isomers often have lower symmetry and higher m.p.).

Q. Methodological: How should researchers address contradictory data when characterizing synthesized this compound?

Answer:
Follow a systematic approach:

Reproducibility : Repeat experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps).

Cross-validation : Combine NMR, IR, and MS to confirm functional groups.

Purity assessment : Use TLC or GC-MS to detect byproducts.

Literature comparison : Reference spectral databases (e.g., PubChem, ECHA) for analogous compounds .

Collaborative review : Consult crystallography experts for structural confirmation.

Q. Advanced: What strategies optimize regioselective functionalization of this compound without disrupting the tert-butyl group?

Answer:

  • Protection/deprotection : Use silyl ethers (e.g., TMSCl) to shield the hydroxyl group during alkylation/acylation.
  • Catalytic selectivity : Employ enzymes (e.g., lipases) for esterification under mild conditions.
  • Steric guidance : Leverage the tert-butyl group’s bulk to direct reactions to less hindered sites (e.g., ethanolic OH over cyclohexyl C-H) .

Q. Basic: What are the environmental and safety considerations for handling this compound in lab settings?

Answer:

  • Storage : Keep in airtight containers under nitrogen to prevent oxidation. Avoid exposure to light and moisture .
  • Waste disposal : Neutralize alcoholic waste with dilute HCl before incineration.
  • PPE : Use nitrile gloves and goggles to prevent skin/eye contact. Fume hoods are mandatory for large-scale reactions .

Properties

IUPAC Name

2-(4-tert-butylcyclohexyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h10-11,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWFWKJPBMEXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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